2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
CAS No.: 868968-07-4
Cat. No.: VC5915657
Molecular Formula: C21H15N5S
Molecular Weight: 369.45
* For research use only. Not for human or veterinary use.
![2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine - 868968-07-4](/images/structure/VC5915657.png)
Specification
CAS No. | 868968-07-4 |
---|---|
Molecular Formula | C21H15N5S |
Molecular Weight | 369.45 |
IUPAC Name | 6-(naphthalen-1-ylmethylsulfanyl)-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C21H15N5S/c1-2-9-17-15(6-1)7-5-8-16(17)14-27-20-12-11-19-23-24-21(26(19)25-20)18-10-3-4-13-22-18/h1-13H,14H2 |
Standard InChI Key | RXTYVHWHPUZWNU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture and Substituent Analysis
The molecular formula of 2-(6-{[(naphthalen-1-yl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine is C₂₁H₁₅N₅S, with a molar mass of 369.44 g/mol . The structure integrates three distinct heterocyclic systems:
-
A 1,2,4-triazolo[4,3-b]pyridazine core, where the triazole ring (positions 1-2-3-4) is fused to a pyridazine moiety (positions 4-5-6-7-8-9).
-
A naphthalen-1-ylmethylsulfanyl group attached at position 6 of the pyridazine ring, introducing steric bulk and lipophilicity.
-
A pyridin-2-yl substituent at position 3 of the triazole ring, contributing π-π stacking capabilities and hydrogen-bonding potential .
The SMILES notation (c1ccc(nc1)c1nnc2n1nc(SCc1cccc3c1cccc3)cc2) clarifies connectivity: the naphthalene system (c1cccc3c1cccc3) connects via a methylsulfanyl bridge (SCc) to the pyridazine nitrogen, while the pyridine ring (c1ccc(nc1)) extends from the triazole . The InChIKey (IAXHFCNFUSCGJP-UHFFFAOYSA-N) provides a standardized descriptor for database searches and cheminformatics applications.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related analogs:
The positional isomerism of the pyridine ring (2- vs. 3- or 4-) and the nature of the sulfanyl substituent (naphthalene vs. toluene derivatives) critically influence electronic distribution and steric profiles, which may modulate biological target affinity .
Synthetic Pathways and Chemical Synthesis
Hypothesized Route Based on Analogous Compounds
While explicit synthetic details for 868968-07-4 remain unpublished, established methods for triazolo-pyridazines suggest a multi-step strategy:
-
Pyridazine Precursor Functionalization: Initial chlorination or bromination at position 6 of pyridazine, followed by nucleophilic substitution with naphthalen-1-ylmethanethiol to introduce the sulfanyl group.
-
Triazole Ring Formation: Cyclocondensation of a hydrazine derivative with a carbonyl-containing pyridazine intermediate, facilitated by agents like phosphoryl chloride or polyphosphoric acid.
-
Pyridine Coupling: Suzuki-Miyaura cross-coupling between a halogenated triazolo-pyridazine and pyridinylboronic acid to install the 2-pyridyl group .
Critical challenges include regioselectivity control during triazole annulation and minimizing side reactions from the electron-rich naphthalene system. Purification likely involves chromatography or recrystallization from polar aprotic solvents.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Experimental solubility data for 868968-07-4 are unavailable, but predictions via group contribution methods estimate:
-
logP (Octanol-Water): ~3.2 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: <10 µg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) or surfactants for in vitro assays .
The naphthalene moiety enhances membrane permeability but may limit aqueous solubility, a common trade-off in CNS-targeted therapeutics .
Research Gaps and Future Directions
Priority Investigative Areas
-
Synthetic Optimization: Develop regioselective routes to minimize isomer formation during triazole cyclization.
-
ADMET Profiling: Quantify metabolic stability (CYP450 inhibition), plasma protein binding, and hepatotoxicity in vitro.
-
Target Deconvolution: Employ phenotypic screening and chemoproteomics to identify primary molecular targets.
-
Formulation Studies: Explore nanoencapsulation or prodrug strategies to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume